Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Many isoquinoline derivatives, which this compound is a part of, have been found to exhibit a wide range of physiological activities including antispasmodic, sympathomimetic, anticonvulsant, anticoagulant, antibacterial, antitumor, and anti-arrhythmic activities .
Mode of Action
It’s known that isoquinoline derivatives can interact with various targets in the body, leading to a wide range of physiological effects .
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways, leading to their wide range of physiological activities .
Result of Action
Given the wide range of physiological activities associated with isoquinoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps. One of the key steps is the formation of the isoquinoline core, which can be achieved through the Bischler-Napieralski reaction. This reaction involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
The subsequent steps involve the introduction of the methoxy and ethoxy groups through various substitution reactions. The final step is the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate can undergo various types of chemical reactions including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation can be used under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the interactions of isoquinoline derivatives with biological targets.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: This compound shares the dimethoxy groups and has similar biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar isoquinoline core and are known for their pharmaceutical applications.
Coumarin derivatives: These compounds have similar structural features and are widely studied for their biological activities.
Uniqueness
Ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is unique due to the presence of multiple methoxy and ethoxy groups, which may enhance its solubility and bioavailability. Its complex structure also allows for multiple points of interaction with biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO9/c1-7-40-30-18-24(19-31(41-8-2)32(30)42-9-3)33(36)35-16-15-23-17-28(38-5)29(39-6)20-26(23)27(35)21-44-25-13-11-22(12-14-25)34(37)43-10-4/h11-14,17-20,27H,7-10,15-16,21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWBTWCORAGUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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